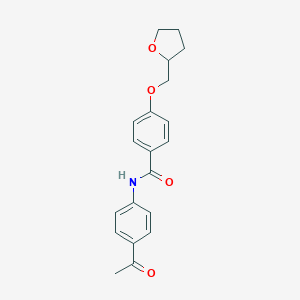![molecular formula C17H17Cl2N3O4S B250531 N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B250531.png)
N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide, commonly known as DCP-LA, is a synthetic compound derived from the natural product, forskolin. It has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation.
Mecanismo De Acción
The exact mechanism of action of DCP-LA is not fully understood. However, it is known to activate the cAMP-dependent protein kinase (PKA) pathway, which plays a crucial role in various cellular processes, including gene expression, cell proliferation, and differentiation. DCP-LA has also been shown to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
DCP-LA has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the production of reactive oxygen species (ROS). DCP-LA has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in the survival and function of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCP-LA has several advantages for lab experiments. It is a synthetic compound with a well-established synthesis method, which allows for large-scale production. It has been extensively studied and has a range of potential therapeutic applications. However, there are also some limitations. DCP-LA is a relatively new compound, and its long-term effects are not fully understood. It is also important to note that DCP-LA has not been approved for human use, and its safety and efficacy in humans have not been established.
Direcciones Futuras
There are several future directions for research on DCP-LA. One area of interest is its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has been shown to possess neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is its potential use as an anti-cancer agent. DCP-LA has been shown to inhibit the growth of cancer cells and may be able to be used in combination with other anti-cancer agents to improve treatment outcomes. Finally, further research is needed to establish the safety and efficacy of DCP-LA in humans, and to determine its optimal dosage and administration route.
Conclusion:
In conclusion, DCP-LA is a synthetic compound derived from the natural product, forskolin, that has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation. It has a well-established synthesis method and a range of potential therapeutic applications. However, its long-term effects and safety and efficacy in humans have not been fully established. Further research is needed to determine its optimal dosage and administration route, and to establish its safety and efficacy in humans.
Métodos De Síntesis
DCP-LA can be synthesized by reacting forskolin with 2,4-dichlorophenyl isocyanate and 4-methylbenzenesulfonyl hydrazide. The reaction proceeds under mild conditions and yields a pure product. The synthesis method is well-established and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
DCP-LA has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and inflammation. It has been shown to possess neuroprotective, anti-inflammatory, and anti-tumor properties. In vitro and in vivo studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage.
Propiedades
Fórmula molecular |
C17H17Cl2N3O4S |
|---|---|
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)-4-[2-(4-methylphenyl)sulfonylhydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C17H17Cl2N3O4S/c1-11-2-5-13(6-3-11)27(25,26)22-21-17(24)9-8-16(23)20-15-7-4-12(18)10-14(15)19/h2-7,10,22H,8-9H2,1H3,(H,20,23)(H,21,24) |
Clave InChI |
MKTKGMODKORKHS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)

![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
